3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and a triazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the triazole ring. The final step involves the condensation of the triazole derivative with 3-methylthiophene-2-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and thiophene moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 3-(2-Chlorophenyl)-4-((3-methylthiophen-2-yl)methylene)amino-1H-1,2,4-triazole
Uniqueness
3-(2-Chlorophenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of both the chlorophenyl and thiophene groups, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
478253-87-1 |
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Molecular Formula |
C14H11ClN4S2 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11ClN4S2/c1-9-6-7-21-12(9)8-16-19-13(17-18-14(19)20)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,18,20)/b16-8+ |
InChI Key |
YMJBNOJDYUBLEP-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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